molecular formula C13H23NO3 B2394612 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)- CAS No. 934233-73-5

9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-

Cat. No.: B2394612
CAS No.: 934233-73-5
M. Wt: 241.331
InChI Key: GGTYYYZFCWRSSG-GLYLRITDSA-N
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Description

9-Azabicyclo[331]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3-exo)- is a bicyclic compound featuring a nitrogen atom in its ring structure

Synthetic Routes and Reaction Conditions:

  • Classical Organic Synthesis: The compound can be synthesized through classical organic synthesis methods, involving the formation of the bicyclic structure followed by esterification.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the compound.

  • Substitution: Substitution reactions can be used to introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as aldehydes and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound is being explored for its therapeutic properties in treating various diseases. Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.

  • 3-Oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid: A related compound with similar structural features.

Uniqueness: The presence of the hydroxy group and the ester functionality in 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3-exo)- distinguishes it from other similar compounds, providing unique chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl (5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10?,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYYYZFCWRSSG-KPPDAEKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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